N-(isochromanylmethyl)prop-2-enamide
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Overview
Description
N-(isochromanylmethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an isochroman ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(isochromanylmethyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of isochroman-1-carboxylic acid with prop-2-enamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(isochromanylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-(isochromanylmethyl)prop-2-enamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure may be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-(isochromanylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-hydroxypropyl)-2-methyl-prop-2-enamide
- N-(2-hydroxyethyl)prop-2-enamide
- N-(prop-2-ynyl)but-2-enamide
Comparison: N-(isochromanylmethyl)prop-2-enamide is unique due to the presence of the isochroman ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The isochroman ring can also influence the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-9-12-11-6-4-3-5-10(11)7-8-16-12/h2-6,12H,1,7-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYCWPWIWCOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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